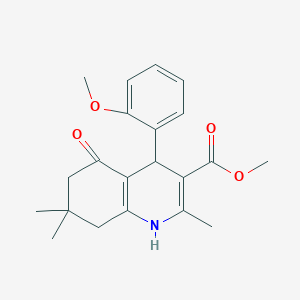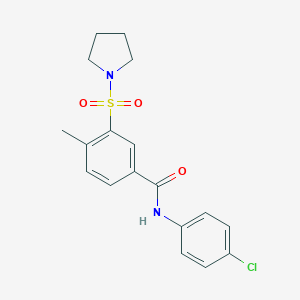
N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of compounds known as Janus kinase inhibitors, which have been shown to be effective in the treatment of a variety of autoimmune diseases and inflammatory conditions.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting these enzymes, CP-690,550 is able to reduce inflammation and alleviate the symptoms of autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activation of immune cells, such as T cells and B cells. In addition, CP-690,550 has been shown to reduce the infiltration of immune cells into inflamed tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in inflammation and autoimmune diseases. However, its potency and selectivity can also be a limitation, as it may not be effective in all cases and may have off-target effects.
Direcciones Futuras
There are a number of future directions for research on CP-690,550. One area of interest is the development of new Janus kinase inhibitors with improved potency and selectivity. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with CP-690,550. Finally, there is interest in studying the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases and inflammatory conditions.
Métodos De Síntesis
The synthesis of CP-690,550 involves the reaction of 4-chloroaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrrolidine and benzoyl chloride to yield CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases and inflammatory conditions. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide |
|---|---|
Fórmula molecular |
C18H19ClN2O3S |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-4-5-14(18(22)20-16-8-6-15(19)7-9-16)12-17(13)25(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Clave InChI |
BQHQSVHEKKUNAK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
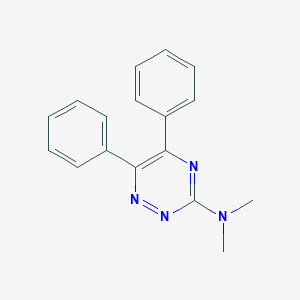
![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)
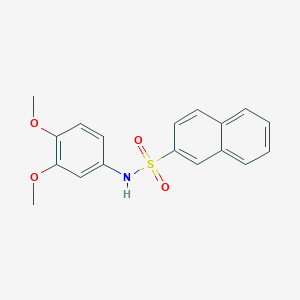
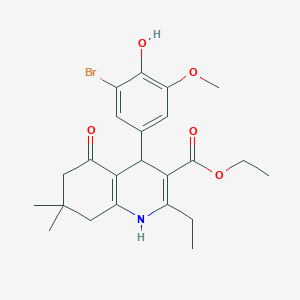
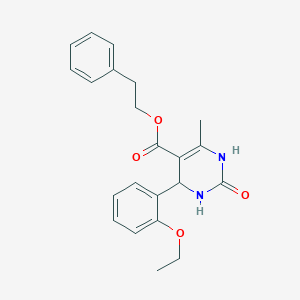
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
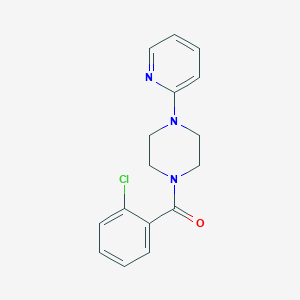
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)
![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
